molecular formula C8H10N4 B567822 5,6,7,8-Tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine-2-carbonitrile CAS No. 1209685-62-0

5,6,7,8-Tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine-2-carbonitrile

Cat. No.: B567822
CAS No.: 1209685-62-0
M. Wt: 162.196
InChI Key: YQICKJMTEQUZDM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5,6,7,8-Tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine-2-carbonitrile is a valuable scaffold for drug design and medicinal chemistry . It is a heterocyclic compound that plays an important role in the drug design and discovery process .


Synthesis Analysis

The synthesis of this compound involves several steps. Commercially available Methyl pyrazole 3,5-dicarboxylate is alkylated with 3-bromo-N-Boc propyl amine. The resulting derivative undergoes concomitant cyclization upon deprotection of the Boc protecting group to yield the pyrazolo-diazepine skeleton . Selective reduction of the lactam is accomplished cleanly using borane and the resulting amine is protected using a tert-butyloxycarbonyl protecting group .


Molecular Structure Analysis

The molecular structure of this compound is complex, with a seven-five fused bicyclic heterocycle based on hexahydroazepines and homopiperazines . The free N-terminal of the diazepine undergoes smooth Buchwald and Chan arylations among various standard chemistry applications examined on this pharmacophore .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include alkylation, cyclization, reduction, and arylation . These reactions are standard in organic chemistry and are used to build the complex structure of the compound .

Properties

IUPAC Name

5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N4/c9-5-7-4-8-6-10-2-1-3-12(8)11-7/h4,10H,1-3,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQICKJMTEQUZDM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=CC(=NN2C1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.